2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate
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Overview
Description
2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate can be achieved through several synthetic pathways. One common method involves the reaction of 2-amino-7-methyl-1,3-benzothiazole with thiocyanic acid. The reaction typically takes place in an organic solvent such as ethanol, under reflux conditions . Another approach involves the use of ammonium thiocyanate as a thiocyanating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium halides or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells . The compound may also interact with DNA or enzymes, disrupting vital cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Similar in structure but lacks the thiocyanate group.
2-Amino-1,3-benzothiazole: Another benzothiazole derivative with different substituents.
7-Methyl-1,3-benzothiazol-2-amine: Similar core structure but different functional groups.
Uniqueness
2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
CAS No. |
288841-34-9 |
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Molecular Formula |
C9H7N3S2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
(2-amino-7-methyl-1,3-benzothiazol-6-yl) thiocyanate |
InChI |
InChI=1S/C9H7N3S2/c1-5-7(13-4-10)3-2-6-8(5)14-9(11)12-6/h2-3H,1H3,(H2,11,12) |
InChI Key |
ICKXPSFYMDYEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1SC(=N2)N)SC#N |
Origin of Product |
United States |
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